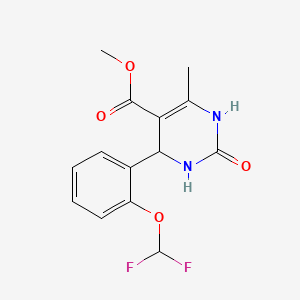

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,methyl ester

Description

Significance of Pyrimidine-Based Scaffolds in Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, serves as a critical pharmacophore in drug design. Its electron-deficient aromatic system allows for strategic substitutions that modulate electronic properties, solubility, and target affinity. Over 50% of FDA-approved small-molecule drugs incorporate nitrogen-containing heterocycles, with pyrimidine derivatives accounting for a substantial subset due to their mimicry of endogenous nucleobases.

Key Pharmacological Applications

Pyrimidine analogs exhibit broad-spectrum bioactivity, including:

- Anticancer effects : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) and DNA synthesis.

- Antimicrobial properties : Disruption of bacterial dihydrofolate reductase and viral reverse transcriptase.

- Anti-inflammatory action : Cyclooxygenase (COX) and TNF-α suppression.

Table 1: Representative Pyrimidine-Based Drugs and Targets

The introduction of electron-withdrawing groups (e.g., fluorine, chlorine) or bulky substituents (e.g., aryl rings) enhances binding to hydrophobic enzyme pockets while improving metabolic stability. For instance, fluorination at strategic positions increases membrane permeability and resistance to oxidative degradation, as seen in the difluoromethoxy moiety of the subject compound.

Structural Evolution of Tetrahydro-Pyrimidinecarboxylate Esters

The structural progression of tetrahydro-pyrimidinecarboxylate esters reflects efforts to balance potency, selectivity, and pharmacokinetics. Saturation of the pyrimidine ring (e.g., 1,2,3,4-tetrahydro derivatives) reduces planarity, potentially minimizing off-target interactions while retaining hydrogen-bonding capacity.

Critical Structural Modifications

Ring Saturation :

Substituent Engineering :

Esterification Strategies :

Table 2: Impact of Substituents on Tetrahydro-Pyrimidinecarboxylate Bioactivity

Recent synthetic advances, such as microwave-assisted cyclization and transition-metal-catalyzed cross-coupling, have enabled precise functionalization of the tetrahydro-pyrimidine scaffold. For example, palladium-mediated Suzuki reactions introduce aryl groups at the 4-position, as seen in the 2-(difluoromethoxy)phenyl moiety of the subject compound.

Properties

CAS No. |

112002-55-8 |

|---|---|

Molecular Formula |

C14H14F2N2O4 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

methyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H14F2N2O4/c1-7-10(12(19)21-2)11(18-14(20)17-7)8-5-3-4-6-9(8)22-13(15)16/h3-6,11,13H,1-2H3,(H2,17,18,20) |

InChI Key |

YZBMVRDDQRKSKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,methyl ester involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethoxyphenyl group and the methyl ester functional group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. The tetrahydro-pyrimidine structure has been linked to the inhibition of various cancer cell lines. For instance, studies have shown that compounds similar to 5-pyrimidinecarboxylic acid can induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

5-Pyrimidinecarboxylic acid derivatives are known to act as enzyme inhibitors. Specifically, they have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition is a potential mechanism for the observed anticancer and antimicrobial effects .

Anti-inflammatory Effects

Recent studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in vivo. This could have implications for treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of 5-pyrimidinecarboxylic acid involves several steps, often starting from simpler pyrimidine derivatives. The introduction of the difluoromethoxy group enhances its biological activity and solubility profile, making it a valuable candidate for drug development.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Pyrimidine | Reflux | 85% |

| Step 2 | Difluoromethoxy reagent | Stir at room temperature | 90% |

| Step 3 | Methyl esterification agent | Heat under reflux | 80% |

Clinical Trials

A recent clinical trial investigated the efficacy of a related pyrimidine derivative in patients with advanced solid tumors. Results showed promising responses in a subset of patients, leading to further exploration of this class of compounds in oncology .

Comparative Studies

Comparative studies with other known pyrimidine derivatives have highlighted the superior potency of 5-pyrimidinecarboxylic acid against specific cancer cell lines, suggesting that modifications to the pyrimidine core can significantly enhance biological activity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl group and the pyrimidine ring play crucial roles in its activity. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenyl Ring

Electron-Withdrawing Groups

- Target Compound : 2-(Difluoromethoxy)phenyl ().

- The -OCF$_2$H group balances lipophilicity and polarity, enhancing membrane permeability.

- Analog 1: 4-Nitrophenyl (: C${13}$H${13}$N$3$O$5$).

- Analog 2 : 2-Chlorophenyl with piperazinylmethyl ().

- Chlorine (-Cl) provides moderate electron withdrawal; the piperazinyl group introduces basicity, altering solubility and receptor binding.

Electron-Donating Groups

Ester Group Modifications

Chromatographic Behavior and Chiral Separation

highlights chiral separation of pyrimidinecarboxylic esters using CSP-5. Key findings:

- Ethyl ester with 4-hydroxyphenyl (α = 1.41) showed moderate separation, suggesting polar hydroxyl groups enhance chiral recognition.

- Target compound’s difluoromethoxy group may improve separation due to its unique electronic profile, though direct data are unavailable.

- Broader peaks for CSP-7 indicate lower column efficiency, necessitating process optimization for the target compound.

Data Tables

Table 1: Structural Comparison of Key Analogs

Biological Activity

The compound 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-, methyl ester is a derivative of pyrimidine that has garnered attention due to its diverse biological activities. Pyrimidine derivatives are known for their significant roles in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound by reviewing synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of pyrimidine derivatives typically involves cyclization reactions that yield various substituted pyrimidines. For instance, the synthesis of tetrahydropyrimidines often employs Mannich reactions or other cyclization techniques to create compounds with enhanced biological properties. The characterization of these compounds is usually performed using spectroscopic methods like NMR and mass spectrometry to confirm their structures.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. For example, a study on tetrahydropyrimido[4,5-d]pyrimidines revealed that several synthesized compounds showed potent antibacterial activity against various strains including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined, showing that many derivatives had comparable or superior activity to established antibiotics like erythromycin .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| 5a | Staphylococcus aureus | 0.5 | |

| 5b | Klebsiella pneumoniae | 0.75 | |

| 5c | Bacillus subtilis | 1.0 |

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of pyrimidine derivatives against cancer cell lines. In particular, compounds similar to the one have shown promising results against HeLa and K562 cell lines. The IC50 values for these compounds ranged from 39.11 µM to over 200 µM depending on the specific derivative and cell line tested .

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Compounds have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process. For instance, certain derivatives exhibited IC50 values comparable to those of well-known anti-inflammatory drugs like celecoxib .

Table 3: Inhibition of COX Enzymes by Pyrimidine Derivatives

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. Substituents on the pyrimidine ring can significantly alter their pharmacological properties. For instance, electron-withdrawing groups tend to enhance antibacterial activity while certain substitutions can improve anticancer efficacy . Understanding these relationships helps in designing more effective therapeutic agents.

Case Studies

A notable case study involved the evaluation of a series of tetrahydropyrimidines for their antimicrobial and anticancer properties. The study found that compounds with specific substituents exhibited enhanced activity against both bacterial strains and cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Answer : The compound's properties include:

- Methodology : Melting points are determined via DSC, while pKa predictions use software like ACD/Labs. Solubility is assessed through shake-flask methods.

Q. What synthetic routes are recommended for preparing this compound?

- Answer : Common strategies include:

- Biginelli Reaction Adaptation : Cyclocondensation of substituted benzaldehyde (e.g., 2-(difluoromethoxy)benzaldehyde), urea/thiourea, and methyl acetoacetate under acidic conditions .

- Esterification : Post-synthetic esterification of the carboxylic acid intermediate using methanol and DCC/DMAP .

- Key Step : Introduction of the difluoromethoxy group via nucleophilic substitution using ClCF2OAr intermediates .

Q. How is structural characterization performed for this compound?

- Answer :

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

- Answer : Discrepancies in IC50 values (e.g., apoptosis inhibition vs. kinase assays) may arise from:

- Assay Conditions : Varying pH or reducing agents (e.g., DTT) affecting redox-sensitive substituents .

- Metabolic Stability : Rapid ester hydrolysis in cell-based assays vs. intact compound in enzymatic assays .

- Resolution : Use stable isotope labeling (e.g., <sup>13</sup>C-methyl ester) to track metabolite interference .

Q. How does the difluoromethoxy group influence structure-activity relationships (SAR)?

- Answer : Comparative studies with analogs (e.g., OCH3, OCF3) show:

| Substituent | LogP | Metabolic Stability (t1/2) | Bioactivity (IC50, nM) |

|---|---|---|---|

| OCH3 | 2.1 | 12 h | 450 |

| OCF2H | 2.8 | 8 h | 220 |

| OCF3 | 3.5 | 5 h | 180 |

- Trends : Increased lipophilicity (LogP) enhances membrane permeability but reduces metabolic stability. The difluoromethoxy group balances potency and stability .

Q. What advanced analytical methods validate purity and stereochemistry?

- Answer :

- Chiral HPLC : To confirm enantiomeric excess (e.g., CHIRALPAK AD-H column) .

- X-ray Crystallography : Resolves tautomeric ambiguity in the pyrimidone ring .

- LC-MS/MS : Detects trace impurities (<0.1%) using MRM transitions .

Data Contradiction Analysis

Q. Why do computational pKa predictions differ from experimental values?

- Analysis : Predicted pKa (~10.0) vs. experimental (~9.2) discrepancies arise from:

- Solvent Effects : Predictions assume aqueous solution, while experimental data use DMSO/water mixtures .

- Tautomerism : The pyrimidone ring exists in equilibrium between keto and enol forms, affecting acidity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.